molecular formula C21H34BrNO2 B3047914 Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide CAS No. 148753-80-4

Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide

Cat. No. B3047914
CAS RN: 148753-80-4
M. Wt: 412.4 g/mol
InChI Key: NGRNLZCYRVFRFP-UHFFFAOYSA-M
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Description

Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide is a chemical compound with the molecular formula C21H34BrNO2 . It is also known by other names such as 1-(12-(Methacryloyloxy)dodecyl)pyridin-1-ium bromide and 12-pyridin-1-ium-1-yldodecyl 2-methylprop-2-enoate;bromide . The compound has a molecular weight of 412.4 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes a pyridinium ring attached to a dodecyl chain with a methacryloyloxy group . The InChI representation of the molecule is InChI=1S/C21H34NO2.BrH/c1-20(2)21(23)24-19-15-10-8-6-4-3-5-7-9-12-16-22-17-13-11-14-18-22;/h11,13-14,17-18H,1,3-10,12,15-16,19H2,2H3;1H/q+1;/p-1 .


Physical And Chemical Properties Analysis

The compound has several computed properties. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 15 . The exact mass of the compound is 411.17729 g/mol and the monoisotopic mass is also 411.17729 g/mol . The topological polar surface area of the compound is 30.2 Ų .

Scientific Research Applications

Pyridinium Ionic Liquids

Pyridinium salts, including the compound , have been highlighted for their importance as pyridinium ionic liquids . These ionic liquids have a wide range of applications, including use as solvents, catalysts, and electrolytes in batteries .

Pyridinium Ylides

Another application of pyridinium salts is their role as pyridinium ylides . These compounds are useful in organic synthesis, particularly in the formation of carbon-carbon bonds .

Anti-Microbial Agents

Pyridinium salts have been recognized for their anti-microbial properties . This makes them potential candidates for the development of new anti-microbial drugs .

Anti-Cancer Agents

Research has also highlighted the potential of pyridinium salts as anti-cancer agents . This opens up possibilities for their use in cancer treatment .

Anti-Malarial Agents

The anti-malarial properties of pyridinium salts have been noted . This suggests potential applications in the treatment of malaria .

Anti-Cholinesterase Inhibitors

Pyridinium salts have been identified as potential anti-cholinesterase inhibitors . This suggests they could have applications in the treatment of diseases like Alzheimer’s .

Materials Science

Pyridinium salts have applications in materials science . They can be used in the creation of new materials with unique properties .

Gene Delivery

Finally, pyridinium salts have been associated with biological issues related to gene delivery . This suggests they could have potential applications in gene therapy .

Safety and Hazards

The compound should be handled with care. Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided . If breathed in, the person should be moved into fresh air. If not breathing, artificial respiration should be given . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .

properties

IUPAC Name

12-pyridin-1-ium-1-yldodecyl 2-methylprop-2-enoate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34NO2.BrH/c1-20(2)21(23)24-19-15-10-8-6-4-3-5-7-9-12-16-22-17-13-11-14-18-22;/h11,13-14,17-18H,1,3-10,12,15-16,19H2,2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRNLZCYRVFRFP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432423
Record name Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide

CAS RN

148753-80-4
Record name Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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